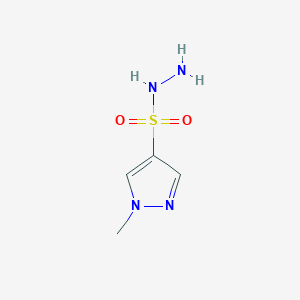

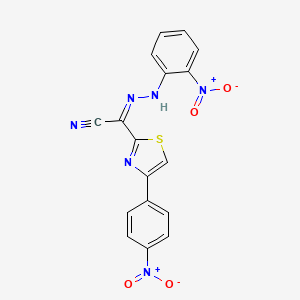

![molecular formula C19H19N5O3S B2504793 N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898640-39-6](/img/structure/B2504793.png)

N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, as described in the first paper, involves the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds. These derivatives were evaluated for cytotoxicity towards HEK-293 and GMK cells, and their antiviral and virucidal activities were assessed against human adenovirus type 5 and ECHO-9 virus. The study indicates that some of the newly synthesized derivatives have the potential to reduce viral replication .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopic methods. For instance, the substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution, and the molecular structure of certain compounds was determined by X-ray crystallography . Similarly, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy, with the geometric equilibrium and vibrational wavenumbers explored using density functional theory .

Chemical Reactions Analysis

The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were analyzed using quantum computational approaches. The study revealed the formation of strong stable hydrogen-bonded N–H···N intermolecular interactions and weak intramolecular interactions C–H···O and N–H···O. The Hirshfeld surfaces and 2D-fingerprint confirmed the nature of intermolecular interactions and their quantitative contributions toward the crystal packing .

Physical and Chemical Properties Analysis

The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was analyzed, revealing a linearly extended conformation of the 2-acetylaminoacetamide moiety in one derivative and a slightly more bent chain in another due to the intersection of the planes of the two amide groups at different angles. The study also noted the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which contribute to the formation of planar hydrophilic and hydrophobic areas within the crystal structures. These structural features are likely to be responsible for the anticonvulsant activities of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound's relevance in scientific research primarily lies in its synthesis and characterization, providing a foundation for exploring its applications in pharmaceuticals and materials science. The compound is part of a broader class of chemicals that includes acetamides, which are pivotal in the synthesis of various natural and pharmaceutical products due to their functional group versatility. For instance, the acetamide moiety is central to many chemical reactions, offering pathways to substituted products used in further synthetic studies of pharmaceuticals and natural products (Sakai et al., 2022).

Applications in Antimicrobial and Antifungal Studies

Compounds with structural similarities to "N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, derivatives of sulfanilamide, sharing a similar chemical backbone, have been synthesized and characterized for their potential antibacterial and antifungal properties. However, the introduction of specific functional groups has shown varied effects on their biological activity, emphasizing the significance of molecular modifications in drug development (Lahtinen et al., 2014).

Pharmacological Potential

Research into structurally related compounds indicates a broad spectrum of pharmacological potential, ranging from antiviral to anticancer activities. Modifications in the chemical structure can significantly influence the biological activity of these compounds, highlighting the importance of synthetic chemistry in the development of new therapeutic agents. The detailed study of these compounds' synthesis, structural characterization, and biological evaluation forms a crucial part of scientific research aimed at discovering novel drugs (Baviskar et al., 2013).

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-12(25)13-3-7-15(8-4-13)21-17(26)11-28-19-23-22-18(24(19)20)14-5-9-16(27-2)10-6-14/h3-10H,11,20H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHONNYSYOSDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

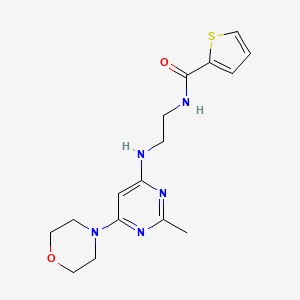

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

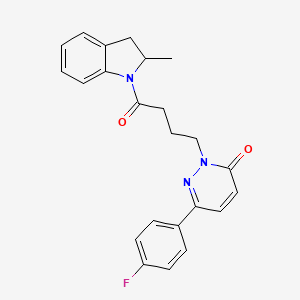

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

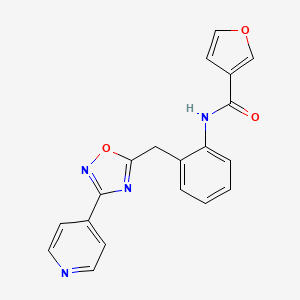

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)